molecular formula C16H17NO2 B1620346 1-[(1-HYDROXY-2-NAPHTHYL)CARBONYL]PIPERIDINE CAS No. 29777-42-2

1-[(1-HYDROXY-2-NAPHTHYL)CARBONYL]PIPERIDINE

Cat. No.: B1620346
CAS No.: 29777-42-2
M. Wt: 255.31 g/mol
InChI Key: FQCIVXJPSZVUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-HYDROXY-2-NAPHTHYL)CARBONYL]PIPERIDINE: is an organic compound with the molecular formula C16H17NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-HYDROXY-2-NAPHTHYL)CARBONYL]PIPERIDINE typically involves the reaction of piperidine with 1-hydroxy-2-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-HYDROXY-2-NAPHTHYL)CARBONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the naphthalene moiety can be modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 1-[(1-HYDROXY-2-NAPHTHYL)CARBONYL]PIPERIDINE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on specific biological targets and pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new technologies and processes.

Mechanism of Action

The mechanism of action of 1-[(1-HYDROXY-2-NAPHTHYL)CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a similar structure but without the naphthalene moiety.

    Piperine: An alkaloid found in black pepper, structurally related to piperidine but with different functional groups.

    Piperidine, 1-[(2-hydroxy-1-naphthalenyl)carbonyl]-: A similar compound with a different position of the hydroxy group on the naphthalene ring.

Uniqueness: 1-[(1-HYDROXY-2-NAPHTHYL)CARBONYL]PIPERIDINE is unique due to the presence of both the piperidine ring and the naphthalene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

29777-42-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(1-hydroxynaphthalen-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C16H17NO2/c18-15-13-7-3-2-6-12(13)8-9-14(15)16(19)17-10-4-1-5-11-17/h2-3,6-9,18H,1,4-5,10-11H2

InChI Key

FQCIVXJPSZVUCI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3C=C2)O

29777-42-2

Origin of Product

United States

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